molecular formula C10H9N5O3 B3339374 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid CAS No. 1016820-03-3

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid

Cat. No.: B3339374
CAS No.: 1016820-03-3
M. Wt: 247.21 g/mol
InChI Key: BQJGXIYZXXFPCR-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid ( 1016820-03-3) is a high-purity chemical compound supplied for research and development purposes. This molecule is a sophisticated hybrid structure with a molecular formula of C10H9N5O3 and a molecular weight of 247.21 g/mol . It features a benzoic acid moiety, a fundamental building block in organic chemistry and drug design , linked via an acetamido spacer to a 1H-1,2,3,4-tetrazole ring. The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often used in medicinal chemistry to modulate a compound's polarity, metabolic stability, and binding affinity . This unique architecture makes it a valuable synthetic intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The compound is provided with a guaranteed purity of 95% and should be stored at room temperature (RT) . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-9(5-15-6-11-13-14-15)12-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,12,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJGXIYZXXFPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and acetamido group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Bioisosteric Replacement : The tetrazole group in the target compound mimics carboxylic acids but with superior metabolic resistance, unlike the thiazole variant in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, which lacks this bioisosteric advantage .
  • Acidity and Solubility: The benzoic acid group in the target compound confers higher acidity (pKa ~2–3) compared to propanoic or acetic acid analogs, affecting solubility and protein-binding interactions .
  • Stereochemical Influence: The (2S)-configured propanoic acid analog demonstrates the importance of stereochemistry in biological activity, a factor that may apply to the benzoic acid derivative as well .

Research Findings and Docking Studies

  • Molecular Docking : AutoDock4 simulations highlight that tetrazole-containing compounds show selective receptor flexibility, enhancing binding in enzyme-active sites (e.g., HIV protease inhibitors) . The benzoic acid group may further stabilize interactions through π-stacking or hydrogen bonding.
  • Coordination Chemistry : The tetrazole-acetic acid derivative forms stable complexes with transition metals, a property exploitable in designing bioactive metallocompounds .

Biological Activity

2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

PropertyValue
Chemical Formula C10_{10}H9_{9}N5_{5}O3_{3}
Molecular Weight 247.21 g/mol
IUPAC Name 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid
PubChem CID 24705100

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.

  • Cell Lines Tested :
    • Prostate (DU-145)
    • Cervical (HeLa)
    • Lung adenocarcinoma (A549)
    • Liver (HepG2)
    • Breast (MCF-7)

The mechanism of action for 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

  • IC50_{50} Values :
    • The compound has shown IC50_{50} values in the low micromolar range against several cancer cell lines, indicating potent activity.

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives of tetrazole-containing compounds. The following table summarizes the findings:

CompoundCell LineIC50_{50} (µM)
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acidA5490.246
CA-4A5490.054

These results suggest that the compound has a noteworthy cytotoxic effect on lung cancer cells, comparable to established chemotherapeutics.

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at specific positions on the benzoic acid moiety significantly affected biological activity:

  • Substituent Effects :
    • Methyl substitutions at certain positions enhanced activity.
    • The presence of halogen substituents was associated with increased cytotoxicity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloroacetamido benzoic acid derivatives with 1H-tetrazole under basic conditions (e.g., NaH or K₂CO₃) can introduce the tetrazole moiety . Optimizing reaction parameters such as temperature (0–5°C for diazotization steps), solvent polarity (DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of tetrazole) improves yields. Low-yield intermediates, such as methyl esters, may require hydrolysis with NaOH or LiAlH₄ to recover the carboxylic acid functionality .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and tetrazole (C=N stretch ~1450 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Assign protons and carbons, particularly the acetamido linker (δ ~4.2 ppm for CH₂) and aromatic benzoic acid protons (δ ~7.5–8.5 ppm) .
  • X-ray crystallography : Resolve crystal structure to validate tetrazole ring geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers ensure compound purity and stability during storage?

  • Methodological Answer : Purity is confirmed via elemental analysis (C, H, N, S) and HPLC (>95% purity threshold) . Stability studies under varying conditions (e.g., 4°C in inert atmospheres, desiccated) should monitor degradation via TLC or mass spectrometry. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictions in biological activity data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., TRPM4 inhibition ) may arise from assay variability (e.g., cell lines, buffer pH). Standardize protocols using:
  • Dose-response curves with triplicate measurements.
  • Computational docking : Compare binding modes of active vs. inactive derivatives using software like AutoDock or Schrödinger .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. What structural modifications enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :
  • Tetrazole as a bioisostere : Replace carboxylic acid with tetrazole to improve metabolic stability and membrane permeability .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzoic acid ring to modulate pKa and solubility .
  • Prodrug strategies : Esterify the carboxylic acid (e.g., methyl ester) for enhanced absorption, followed by enzymatic hydrolysis in vivo .

Q. How do acid dissociation constants (pKa) influence biological interactions?

  • Methodological Answer : Determine pKa via potentiometric titration or UV-pH dependency studies (e.g., shifts in λ_max at varying pH). The tetrazole (pKa ~4.9) and benzoic acid (pKa ~2.8) groups dictate ionization states, affecting binding to targets like ion channels or enzymes. Adjusting substituents (e.g., 4-F on benzoic acid) can fine-tune pKa for optimal activity .

Q. What computational approaches aid in elucidating structure-activity relationships (SAR)?

  • Methodological Answer :
  • QSAR modeling : Use Hammett constants (σ) or logP values to correlate substituent effects with activity .
  • Molecular dynamics simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with TRPM4 ).
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Contradictory yields (e.g., 80% vs. 50% for similar steps ) may stem from:
  • Reagent quality : Use freshly distilled solvents and anhydrous conditions for moisture-sensitive steps.
  • Catalyst selection : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) to improve reproducibility .
  • Workup protocols : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and recrystallization solvents (e.g., MeOH/H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid
Reactant of Route 2
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2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid

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